molecular formula C11H9ClF3N3OS B1636855 (2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol CAS No. 338422-44-9

(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B1636855
CAS No.: 338422-44-9
M. Wt: 323.72 g/mol
InChI Key: BKVKZXMHDHZGBF-UHFFFAOYSA-N
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Description

(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol: is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a chloro-substituted pyridine ring, and a sulfanyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and imidazole precursors. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The chloro-substituted pyridine can be synthesized through halogenation reactions, while the imidazole ring is formed through cyclization reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methanol group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The compound can be reduced to remove the trifluoromethyl group or other substituents.

  • Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: (2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)carboxylic acid.

  • Reduction: (2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methane.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in proteomics research to study protein interactions and functions.

  • Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

  • Industry: It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-imidazole

  • 1-Methyl-1H-imidazole-5-methanol

  • 3-Chloro-5-(trifluoromethyl)pyridine

Properties

IUPAC Name

[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3OS/c1-18-7(5-19)4-17-10(18)20-9-8(12)2-6(3-16-9)11(13,14)15/h2-4,19H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVKZXMHDHZGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129674
Record name 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1-methyl-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338422-44-9
Record name 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1-methyl-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338422-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1-methyl-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 3
(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 4
(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol

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